
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClF2O3 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the hydroxyphenyl group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a hydroxy group, which affects its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: The position of the hydroxy group affects the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H9ClF2O3 |
|---|---|
Molekulargewicht |
250.62 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3 |
InChI-Schlüssel |
WTTJPIVIANRNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


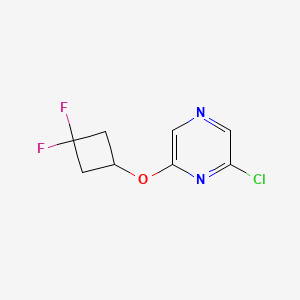
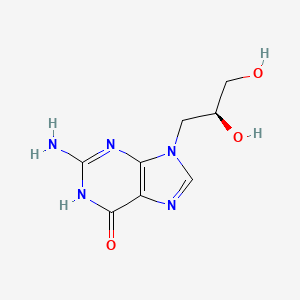
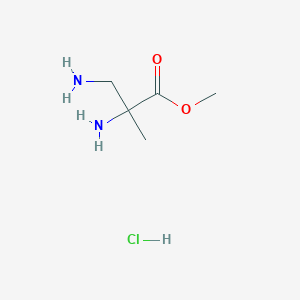

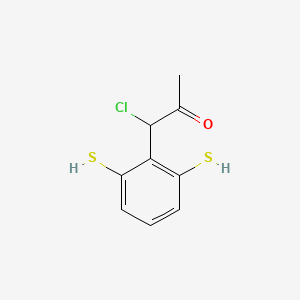

![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)

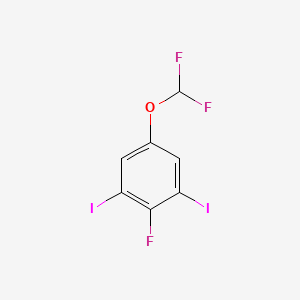
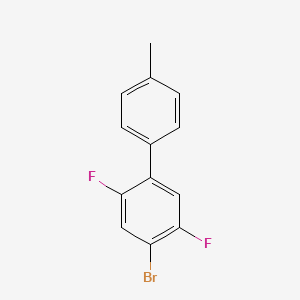

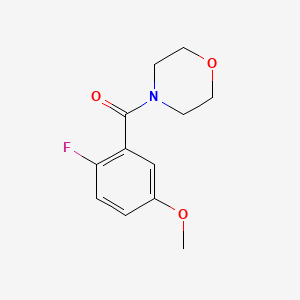
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)

